Aprosulate Sodium
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Overview
Description
Aprosulate sodium is a synthetic glycosaminoglycan with the molecular formula C27H34N2Na16O70S16 and a molecular weight of 2387.4066 . It is primarily used as an anticoagulant and platelet aggregation inhibitor . This compound was initially developed by Daiichi Sankyo Co., Ltd. and is currently under research for its potential therapeutic applications in cardiovascular diseases .
Preparation Methods
The synthesis of aprosulate sodium involves the sulfonation of glycosaminoglycan precursors. The reaction conditions typically include the use of sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide. The reaction is carried out at low temperatures to ensure selective sulfonation . Industrial production methods involve large-scale sulfonation reactions followed by purification processes such as dialysis and lyophilization to obtain the final product .
Chemical Reactions Analysis
Aprosulate sodium undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of sulfonate groups with other functional groups using nucleophilic reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Aprosulate sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the effects of sulfonation on glycosaminoglycans.
Biology: It is used in research on cell signaling pathways and interactions with proteins.
Mechanism of Action
The mechanism of action of aprosulate sodium involves its interaction with heparin cofactor II, leading to the inhibition of thrombin. This results in the prolongation of activated partial thromboplastin time and Heptest, which are measures of blood coagulation . The compound’s antiplatelet effects are mediated through the inhibition of platelet adhesion and thrombin generation .
Comparison with Similar Compounds
Aprosulate sodium is similar to other glycosaminoglycans such as heparin, dermatan sulfate, and pentosan polysulfate. it is unique in its high degree of sulfonation and specific interaction with heparin cofactor II . This makes it a potent anticoagulant with distinct properties compared to other glycosaminoglycans .
Similar compounds include:
Heparin: A naturally occurring glycosaminoglycan with anticoagulant properties.
Dermatan sulfate: Another glycosaminoglycan with anticoagulant effects.
Pentosan polysulfate: A synthetic glycosaminoglycan used as an anticoagulant.
Properties
CAS No. |
123072-45-7 |
---|---|
Molecular Formula |
C27H34N2Na16O70S16 |
Molecular Weight |
2387.4 g/mol |
IUPAC Name |
hexadecasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-6-oxo-1,2,4,5-tetrasulfonatooxy-6-[3-[[(2R,3S,4R,5R)-2,3,5,6-tetrasulfonatooxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyhexanoyl]amino]propylamino]hexan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C27H50N2O70S16.16Na/c30-24(20(96-112(68,69)70)16(92-108(56,57)58)12(10(88-104(44,45)46)6-82-102(38,39)40)86-26-22(98-114(74,75)76)18(94-110(62,63)64)14(90-106(50,51)52)8(84-26)4-80-100(32,33)34)28-2-1-3-29-25(31)21(97-113(71,72)73)17(93-109(59,60)61)13(11(89-105(47,48)49)7-83-103(41,42)43)87-27-23(99-115(77,78)79)19(95-111(65,66)67)15(91-107(53,54)55)9(85-27)5-81-101(35,36)37;;;;;;;;;;;;;;;;/h8-23,26-27H,1-7H2,(H,28,30)(H,29,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79);;;;;;;;;;;;;;;;/q;16*+1/p-16/t8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21-,22-,23-,26+,27+;;;;;;;;;;;;;;;;/m1................/s1 |
InChI Key |
CXKOATPJKFZCEL-HPXJARCXSA-A |
Isomeric SMILES |
C(CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)[O-])OS(=O)(=O)[O-])O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)[O-])OS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES |
C(CNC(=O)C(C(C(C(COS(=O)(=O)[O-])OS(=O)(=O)[O-])OC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])CNC(=O)C(C(C(C(COS(=O)(=O)[O-])OS(=O)(=O)[O-])OC2C(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(CNC(=O)C(C(C(C(COS(=O)(=O)[O-])OS(=O)(=O)[O-])OC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])CNC(=O)C(C(C(C(COS(=O)(=O)[O-])OS(=O)(=O)[O-])OC2C(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Synonyms |
aprosulate LW 10082 LW-10082 |
Origin of Product |
United States |
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